molecular formula C9H8F3N B15070348 1-(3,4,5-Trifluorophenyl)cyclopropanamine

1-(3,4,5-Trifluorophenyl)cyclopropanamine

Cat. No.: B15070348
M. Wt: 187.16 g/mol
InChI Key: YNHGOBFJUAOYME-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)cyclopropanamine is an organic compound with the molecular formula C9H8F3N. It is characterized by a cyclopropane ring attached to a trifluorophenyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trifluorophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4,5-trifluorophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis and decarboxylation to yield the desired cyclopropanamine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of robust purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trifluorophenyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group typically yields nitroso or nitro derivatives, while nucleophilic substitution can result in the replacement of fluorine atoms with other functional groups .

Scientific Research Applications

1-(3,4,5-Trifluorophenyl)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trifluorophenyl)cyclopropanamine involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopropane ring provides structural rigidity. This combination can result in unique biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Difluorophenyl)cyclopropanamine
  • 1-(3,5-Difluorophenyl)cyclopropanamine
  • 1-(4-Fluorophenyl)cyclopropanamine

Uniqueness

1-(3,4,5-Trifluorophenyl)cyclopropanamine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials .

Properties

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

1-(3,4,5-trifluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H8F3N/c10-6-3-5(9(13)1-2-9)4-7(11)8(6)12/h3-4H,1-2,13H2

InChI Key

YNHGOBFJUAOYME-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C(=C2)F)F)F)N

Origin of Product

United States

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